2-Nitrodec-1-ene
Description
Structure
3D Structure
Properties
CAS No. |
77934-56-6 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-nitrodec-1-ene |
InChI |
InChI=1S/C10H19NO2/c1-3-4-5-6-7-8-9-10(2)11(12)13/h2-9H2,1H3 |
InChI Key |
PDBSOLASTTUPNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=C)[N+](=O)[O-] |
Origin of Product |
United States |
Significance of Nitroalkenes in Contemporary Chemical Research
Nitroalkenes, or nitro olefins, are a class of organic compounds characterized by a nitro group (-NO₂) attached to a carbon-carbon double bond. This combination of functional groups imparts a unique electronic character, rendering them highly valuable in modern synthetic chemistry. wikipedia.org The strong electron-withdrawing nature of the nitro group polarizes the double bond, making the β-carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. evitachem.com
This inherent reactivity makes nitroalkenes exceptional Michael acceptors, readily participating in carbon-carbon and carbon-heteroatom bond-forming reactions. wikipedia.org Their utility extends to a diverse array of transformations, including:
Michael Additions: A cornerstone reaction where nucleophiles add to the activated double bond. wikipedia.org
Diels-Alder Reactions: Acting as activated dienophiles, they engage in cycloaddition reactions to form six-membered rings. wikipedia.orgresearchgate.net
1,3-Dipolar Cycloadditions: They react with dipolarophiles to construct various five-membered heterocyclic systems. evitachem.com
Cascade Reactions: The initial addition of a nucleophile can trigger a sequence of intramolecular reactions, rapidly building molecular complexity. researchgate.net
Furthermore, the nitro group itself is a versatile functional handle. It can be transformed into a variety of other functional groups, such as amines, carbonyls (ketones or aldehydes), and oximes, or removed entirely via denitrification. tandfonline.com This synthetic flexibility allows chemists to use the nitro group as a temporary activating group that can be modified or removed after serving its purpose. In recent years, significant progress has also been made in using nitroalkenes for the synthesis of N-heterocycles through reductive cyclization, offering a more direct route than traditional methods starting from anilines. rsc.org The high reactivity and synthetic versatility of nitroalkenes have established them as indispensable substrates in both metal-catalyzed and organocatalyzed reactions, often proceeding with high levels of regio- and stereoselectivity. researchgate.net
Strategic Importance of 2 Nitrodec 1 Ene in Synthetic Methodologies and Mechanistic Studies
Dehydration Routes to Unsaturated Nitro Compounds
A primary and classical route for synthesizing nitroalkenes involves the dehydration of β-nitroalcohols. mdma.ch These precursor alcohols are typically generated through the Henry reaction, a base-catalyzed aldol (B89426) condensation between a nitroalkane and a carbonyl compound like an aldehyde or ketone. mdma.chresearchgate.net
The synthesis of terminal nitroalkenes such as this compound commonly starts with the formation of a 2-nitroalkanol. This precursor is prepared via the Henry reaction. mdma.ch For instance, the reaction of nonanal (B32974) with nitromethane (B149229) yields 1-nitrodecan-2-ol. The subsequent step is the critical dehydration of this nitroalkanol to afford the target nitroalkene. wikipedia.org
This dehydration can be promoted by several reagents. A common laboratory method involves treating the β-nitroalcohol with acetic anhydride (B1165640). The alcohol is first acetylated, and the resulting acetate (B1210297) undergoes elimination of acetic acid to form the double bond. Another effective reagent is phthalic anhydride, which reacts with the nitroalcohol to form a phthalic ester; this intermediate then eliminates phthalic acid under reaction conditions to yield the free nitroalkene. sci-rad.comresearchgate.net In some cases, strong acids or bases can also facilitate the elimination of water, although care must be taken to avoid side reactions. echemi.com
The general sequence is outlined below:
Henry Reaction: Aldehyde + Nitroalkane → β-Nitroalkanol
Dehydration: β-Nitroalkanol → Nitroalkene + H₂O
| Reagent/System | Typical Conditions | Notes | Reference |
|---|---|---|---|
| Acetic Anhydride (Ac₂O) | Often with a base like sodium acetate or pyridine, sometimes heated. | Proceeds via an acetate intermediate. | mdma.ch |
| Phthalic Anhydride | Heating the nitroalcohol with the anhydride. | Forms a phthalic ester which eliminates phthalic acid. | sci-rad.comresearchgate.net |
| Methanesulfonyl Chloride (MsCl) | Used with a base such as triethylamine (B128534) (Et₃N) or DIPEA at low temperatures. | Forms a mesylate intermediate which is readily eliminated. | mdpi.com |
| Phosphorus Pentoxide (P₄O₁₀) | Strong dehydrating agent, often used with heating. | Effective for simple nitroalcohols. | researchgate.net |
To improve yields, reduce reaction times, and operate under milder conditions, more advanced reagents and catalytic systems have been developed for the dehydration of 2-nitroalkanols. mdpi.com These methods often involve the in-situ conversion of the hydroxyl group into a better leaving group.
One widely used approach is the reaction of the nitroalkanol with methanesulfonyl chloride (MsCl) in the presence of an amine base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). mdpi.com This reaction, typically run at 0 °C to room temperature, converts the alcohol to a mesylate. The mesylate is an excellent leaving group, and the amine base facilitates the subsequent elimination to form the nitroalkene in high yield. mdpi.com
Other systems include the use of dicyclohexylcarbodiimide (B1669883) (DCC) for the dehydration of compounds like 2-nitropropan-1-ol. researchgate.net Additionally, Corey and Estreicher reported a method where 2-nitrocyclohexanols were treated with sodium hydride followed by acidification to achieve regioselective dehydration to nitroalkenes in good yields. mdma.ch These advanced methods provide greater control and efficiency compared to classical bulk dehydrating agents. mdma.chmdpi.com
Elimination Reactions for Conjugated Nitroalkene Synthesis
Elimination reactions from saturated nitro compounds provide a powerful and versatile alternative to nitroalkanol dehydration for synthesizing conjugated nitroalkenes. sci-rad.com These methods involve the removal of small molecules from adjacent carbon atoms to generate the double bond. manifoldapp.org
The extrusion of small molecules is a key strategy for forming nitroalkenes. sci-rad.comresearchgate.net Beyond the elimination of water, other molecules can be effectively removed. A notable example is the base-induced elimination of nitric acid from 1-nitro-2-alkyl nitrates, which are readily available from the reaction of alkenes with dinitrogen tetroxide. mdma.ch This reaction is presumed to proceed via a nitroalkene intermediate. mdma.ch
Another elegant method involves the oxidative elimination of a phenylseleno group. In this process, a nitroalkane is first converted to its nitronate anion, which then reacts with phenylselenenyl bromide to form a nitro(phenylseleno)alkane. Subsequent oxidation with hydrogen peroxide generates a selenoxide intermediate that undergoes a syn-elimination to afford the terminal 1-nitroalkene in high yields. mdma.ch This regioselective process is applicable to a variety of acyclic and cyclic systems. mdma.ch
The elimination of a carboxylic acid from a β-nitroalkyl carboxylate is a well-established and highly effective method for preparing conjugated nitroalkenes. sci-rad.comresearchgate.net The process typically involves two steps: esterification of a β-nitroalcohol to form a β-nitro ester (e.g., an acetate or benzoate), followed by elimination of the corresponding carboxylic acid. mdma.cherowid.org
The elimination step can often be achieved by thermolysis. researchgate.net For example, heating 2-benzoyloxy-1-phenyl-1-nitroethane leads to the formation of 1-phenyl-1-nitroethene. sci-rad.comresearchgate.net The reaction can also be catalyzed by bases. For instance, 2-fluoro-2-nitroethyl acetate decomposes in the presence of sodium acetate at 130°C to yield 1-fluoro-1-nitroethene via a stepwise E1cb mechanism. sci-rad.com This methodology is versatile and has been applied to the synthesis of various nitroalkenes, including 2-nitroprop-1-ene. sci-rad.comresearchgate.net
| Precursor | Eliminated Acid | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Benzoyloxy-1-phenyl-1-nitroethane | Benzoic Acid | Thermolysis | 1-Phenyl-1-nitroethene | sci-rad.comresearchgate.net |
| 2-Acetoxy-1-nitroalkanes | Acetic Acid | Base-catalyzed or thermal | 1-Nitroalkenes | mdma.cherowid.org |
| 2-Fluoro-2-nitroethyl acetate | Acetic Acid | Sodium Acetate, 130°C | 1-Fluoro-1-nitroethene | sci-rad.com |
Dehydrohalogenation, the elimination of a hydrogen halide (HX) from adjacent carbon atoms, is a fundamental method for creating alkenes and is applicable to the synthesis of nitroalkenes. manifoldapp.orglibretexts.org The substrate for this reaction is a saturated nitro compound bearing a halogen atom (Cl, Br, or I) on the adjacent carbon. The reaction is typically promoted by a base. libretexts.org
The mechanism can be concerted (E2) or stepwise (E1cb), depending on the substrate and reaction conditions. sci-rad.com For example, the elimination of hydrogen bromide (HBr) from 1,2-dibromo-1-nitro-2-phenylethane is efficiently achieved in the presence of pyridine, yielding 2-phenyl-1-bromo-1-nitroethene with a reported yield of 82%. sci-rad.comresearchgate.net Similarly, 3,3,3-trichloro-1-bromo-1-nitroprop-1-ene can be synthesized at room temperature using picoline as a catalyst. sci-rad.comresearchgate.net The choice of base and solvent is crucial for optimizing the reaction and minimizing side products. mdma.chlibretexts.org
Table of Compounds
| Compound Name |
|---|
| This compound |
| Nonanal |
| Nitromethane |
| 1-Nitrodec-2-ol |
| Acetic Anhydride |
| Phthalic Anhydride |
| Methanesulfonyl Chloride (MsCl) |
| Triethylamine (Et₃N) |
| N,N-Diisopropylethylamine (DIPEA) |
| Dicyclohexylcarbodiimide (DCC) |
| 2-Nitropropan-1-ol |
| 2-Nitrocyclohexanol |
| Sodium Hydride |
| 1-Nitro-2-alkyl nitrate (B79036) |
| Phenylselenenyl Bromide |
| Hydrogen Peroxide |
| 2-Benzoyloxy-1-phenyl-1-nitroethane |
| 1-Phenyl-1-nitroethene |
| 2-Fluoro-2-nitroethyl acetate |
| 1-Fluoro-1-nitroethene |
| Sodium Acetate |
| 2-Nitroprop-1-ene |
| 1,2-Dibromo-1-nitro-2-phenylethane |
| Pyridine |
| 2-Phenyl-1-bromo-1-nitroethene |
| 3,3,3-Trichloro-1-bromo-1-nitroprop-1-ene |
| Picoline |
Nitration-Based Approaches
Nitration-based methods provide a direct or indirect route to introduce the nitro group into an olefinic structure. These approaches can be broadly categorized into the direct nitration of alkenes and the transformation of functionalized precursors.
The direct nitration of alkenes offers a straightforward pathway to nitroalkenes, although it can be accompanied by challenges in selectivity and the potential for side reactions. researchgate.net Various nitrating agents and reaction conditions have been developed to address these issues. Radical halo-nitration, for instance, involves the radical addition of nitrogen dioxide to an alkene, followed by trapping of the resulting radical with a halogen. organic-chemistry.org This method has been successfully applied to the synthesis of nitroalkenes. organic-chemistry.org Another approach utilizes a combination of triflic anhydride (Tf₂O) and tetrabutylammonium (B224687) nitrate (Bu₄N⁺NO₃⁻) in dichloromethane (B109758) at 30 °C, which has been shown to be effective for the nitration of terminal alkenes, including those within complex molecular scaffolds, often with high E-selectivity. researchgate.net
Recent advancements have also explored the use of ionic liquids as nitrating agents. For example, 1,3-disulfonic acid imidazolium (B1220033) nitrate {[Dsim]NO₃} has been employed for the nitro-Hunsdiecker reaction of α,β-unsaturated acids to yield nitroolefins under mild, solvent-free conditions. organic-chemistry.org
Table 1: Selected Reagents for Direct Nitration of Alkenes
| Reagent System | Key Features |
|---|---|
| Tf₂O + Bu₄N⁺NO₃⁻ | Effective for terminal alkenes, high E-selectivity. researchgate.net |
| Iron(III) nitrate nonahydrate | Generates nitrogen dioxide for radical halo-nitration. organic-chemistry.org |
It is important to note that the direct nitration of alkenes can sometimes lead to rearrangements, and the scope of some methods may be limited, for instance, to styrenes. researchgate.net The ambient nature of the NO₂ radical can also lead to low selectivity due to multiple possible reaction sites within the vinyl moiety. sci-rad.com
Indirect methods for the synthesis of nitroalkenes often involve the introduction of a nitro group to a precursor molecule, followed by a transformation to generate the double bond. One such strategy involves a two-step procedure starting from a ketone. nih.gov The first step is a Horner-Wadsworth-Emmons (HWE) olefination to form an α,β-unsaturated ester. nih.gov This intermediate is then subjected to a nitration reaction to introduce the nitro group, yielding a tetrasubstituted nitroalkene. nih.gov
Another significant indirect route is the dehydration of β-nitro alcohols, which are readily prepared via the Henry (nitroaldol) reaction. wikipedia.org This classic carbon-carbon bond-forming reaction will be discussed in more detail in a later section. The dehydration step is a crucial transformation that converts the initial nitroaldol adduct into the corresponding nitroalkene. wikipedia.org Various dehydrating agents and conditions can be employed to effect this elimination of water. sci-rad.comresearchgate.net For instance, dicyclohexylcarbodiimide (DCC) in the presence of copper(I) chloride has been used for the dehydration of 2-nitroalcohols to prepare compounds like 2-nitroprop-1-ene and 2-nitrohept-1-ene. researchgate.net
Olefin Metathesis for Nitroalkene Construction
Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds, and its application in the synthesis of nitroalkenes has provided access to complex and highly functionalized structures. organic-chemistry.org
Alkene cross-metathesis (CM) offers a versatile and efficient route to nitroalkenes that may be difficult to access through other methods. organic-chemistry.org This reaction involves the transalkylidenation of two different terminal alkenes, one of which contains a nitro group. organic-chemistry.org For example, the cross-metathesis of a simple aliphatic nitroalkene, such as 6-nitrohex-1-ene, with a variety of substituted alkenes can produce highly functionalized nitroalkenes in high yields. organic-chemistry.org This methodology demonstrates a high tolerance for various functional groups. organic-chemistry.org The selectivity of the cross-metathesis reaction can often be predicted based on established models of metathesis reactivity. organic-chemistry.org
Table 2: Example of Alkene Cross-Metathesis for Nitroalkene Synthesis
| Nitroalkene Substrate | Alkene Partner | Catalyst | Product Type |
|---|
This approach significantly enhances the accessibility of diverse nitroalkenes, which are valuable precursors for nitrogen-containing heterocyclic compounds. organic-chemistry.org
The success of olefin metathesis reactions is highly dependent on the choice and optimization of the catalyst. Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are commonly employed. sigmaaldrich.comresearchgate.net For general metathesis reactions, second-generation Grubbs catalysts and Hoveyda-type catalysts are often recommended due to their stability and high activity. sigmaaldrich.com
The electronic properties of the catalyst can be fine-tuned to enhance reactivity and selectivity. For instance, the introduction of electron-withdrawing groups (EWGs) into the chelating benzylidene ligand of Hoveyda-Grubbs catalysts can lead to highly active catalysts. researchgate.net This "EWG-activation" concept provides a tunable platform for optimizing catalyst performance. researchgate.net When dealing with sterically hindered alkenes, more specialized catalysts with reduced steric bulk around the metal center may be necessary. sigmaaldrich.com It is also crucial to consider the potential for catalyst deactivation, especially when substrates containing coordinating heteroatoms, such as nitrogen, are involved. beilstein-journals.org
Henry (Nitroaldol) Reaction Derived Syntheses
The Henry reaction, or nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction that combines a nitroalkane with an aldehyde or ketone in the presence of a base. wikipedia.org This reaction produces a β-nitro alcohol, which is a key intermediate in the synthesis of nitroalkenes. wikipedia.orgorganic-chemistry.org The versatility of the Henry reaction lies in the synthetic utility of its products, which can be readily converted to other valuable compounds, including the target nitroalkenes through dehydration. wikipedia.orgtcichemicals.com
The reaction is initiated by the deprotonation of the nitroalkane at the α-carbon, forming a nucleophilic nitronate. wikipedia.org This nitronate then attacks the carbonyl carbon of the aldehyde or ketone, leading to the formation of a β-nitro alkoxide, which is subsequently protonated to give the β-nitro alcohol. wikipedia.org All steps of the Henry reaction are reversible. wikipedia.org
A wide range of catalysts, including bases like hydroxides, alkoxides, and amines, can be used to promote the reaction. researchgate.net In recent years, there has been a significant focus on the development of asymmetric Henry reactions using chiral metal catalysts to control the stereochemistry of the resulting β-nitro alcohol. wikipedia.org
The subsequent dehydration of the β-nitro alcohol to yield the nitroalkene is a common follow-up step. organic-chemistry.org By carefully selecting the reaction conditions, it is possible to control the stereochemical outcome of the final nitroalkene. organic-chemistry.org For instance, the use of piperidine (B6355638) and molecular sieves has been shown to be crucial for controlling the geometry of the resulting double bond. organic-chemistry.org
Formation of β-Nitroalcohols as Synthetic Intermediates
A cornerstone in the synthesis of nitroalkenes is the formation of β-nitroalcohol intermediates via the Henry reaction, also known as the nitroaldol reaction. wikipedia.orgresearchgate.net This classic carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgorganic-chemistry.org For the synthesis of the precursor to this compound, this would typically involve the reaction of nitromethane with nonanal.
The reaction mechanism initiates with the deprotonation of the nitroalkane at the α-carbon by a base, forming a nucleophilic nitronate anion. wikipedia.orgtcichemicals.com This anion then attacks the electrophilic carbonyl carbon of the aldehyde (nonanal), leading to the formation of a β-nitro alkoxide. Subsequent protonation of this intermediate yields the β-nitroalcohol, in this case, 1-nitrodecan-2-ol. wikipedia.org All steps in the Henry reaction are reversible. wikipedia.org
A variety of catalysts can be employed to facilitate the Henry reaction and control its stereochemical outcome, although for a simple aliphatic target like 1-nitrodecan-2-ol, basic conditions are often sufficient. Catalytic systems reported for Henry reactions include both inorganic and organic bases, as well as more sophisticated chiral metal complexes (e.g., zinc, copper, cobalt) for asymmetric synthesis. wikipedia.orgtcichemicals.comniscpr.res.in
Table 1: Key Aspects of the Henry Reaction for β-Nitroalcohol Synthesis
| Feature | Description | Relevance to 1-nitrodecan-2-ol |
|---|---|---|
| Reactants | Nitroalkane + Aldehyde/Ketone | Nitromethane + Nonanal |
| Product | β-Nitroalcohol | 1-nitrodecan-2-ol |
| Catalyst/Promoter | Base (inorganic or organic), Metal Complexes | Typically a standard base like sodium hydroxide (B78521) or an amine base. |
| Key Intermediate | Nitronate Anion | Anion of nitromethane |
| Significance | Forms the C-C bond and introduces the required functional groups for subsequent dehydration. wikipedia.orgtcichemicals.com |
Catalytic Dehydration of β-Nitroalcohols to Nitroalkenes
The β-nitroalcohol formed in the Henry reaction serves as a direct precursor to the target nitroalkene. tcichemicals.com The conversion of 1-nitrodecan-2-ol to this compound is achieved through a dehydration reaction, which eliminates a molecule of water. wikipedia.org This elimination is a common follow-up step and, under certain conditions such as elevated temperatures, can occur spontaneously after the initial nitroaldol addition. organic-chemistry.org
However, for controlled synthesis, specific dehydration methods are often employed. The direct, one-pot synthesis of nitroalkenes from aldehydes and nitroalkanes can sometimes result in poor yields due to the reversible nature of the β-nitroalcohol intermediate in basic media. researchgate.net Therefore, a two-step process where the nitroalcohol is first isolated and then dehydrated is often preferred. Various reagents and catalysts have been developed for this transformation, with selection depending on the specific substrate and desired outcome. acs.org For instance, L-proline has been reported as an effective bifunctional catalyst for the dehydration of β-nitroalcohols. researchgate.net
Electrochemically Induced Henry Reactions
An alternative to conventional base-catalyzed methods is the use of electrochemistry to initiate the Henry reaction. This approach offers a mild and clean route for the synthesis of β-nitroalcohols. organic-chemistry.orgresearchgate.net The electrolysis of a mixture of a carbonyl compound and a nitroalkane, for instance in methanol (B129727) or a methanol/DMF mixture within an undivided cell, can produce the corresponding β-nitroalcohol in good yields (e.g., 60–75%). researchgate.net
This method relies on the cathodic reduction of the nitroalkane to generate the necessary nucleophilic carbanion, which then reacts with the aldehyde. organic-chemistry.org The electrochemically induced reaction can proceed under mild conditions, often avoiding the need for strong bases or other catalysts that might promote side reactions. organic-chemistry.orgresearchgate.net This technique represents a sustainable alternative for generating the β-nitroalcohol precursors required for nitroalkene synthesis. organic-chemistry.org
Other Specialized Synthetic Pathways
Beyond the direct Henry reaction and dehydration sequence, other synthetic strategies can be employed, particularly for complex or highly functionalized nitroalkenes. These methods may involve multiple steps and careful manipulation of functional groups.
Multistep Conversions and Functional Group Manipulation
More elaborate synthetic plans allow for the construction of nitroalkenes from precursors that may not be immediately obvious. psu.edu A multistep synthesis involves a sequence of reactions to transform a starting material into a target molecule, often requiring the protection of certain functional groups while others are being manipulated. researchgate.net
For a molecule like this compound, a hypothetical multistep route could involve first constructing the ten-carbon backbone and then introducing the necessary functional groups. For example, a reproducible two-step procedure has been developed for tetrasubstituted nitroalkenes that involves an initial Horner-Wadsworth-Emmons (HWE) olefination of a ketone to form an α,β-unsaturated ester, followed by a nitration reaction to introduce the nitro group. mdpi.com Adapting such a strategy could provide an alternative pathway to the target compound. The flexibility of the nitro group in functional group manipulations makes it a valuable synthon in complex syntheses. researchgate.net
Strategies for Alkyl Functionalized Nitroethenes
The synthesis of nitroalkenes bearing alkyl substituents, such as this compound, has been the focus of various synthetic methodologies. researchgate.net While the Henry reaction is a primary route, other methods have been developed to provide access to these valuable compounds.
One approach is alkene cross-metathesis, which can create highly functionalized nitroalkenes by reacting simple aliphatic nitro compounds with substituted alkenes in the presence of a suitable catalyst, such as Grubbs' second-generation catalyst. organic-chemistry.org Another strategy involves the radical halo-nitration of alkenes, where nitrogen dioxide is added across the double bond, followed by elimination to yield the nitroalkene. organic-chemistry.org Furthermore, triethylborane-induced free-radical reactions between alkyl iodides and β-nitrostyrenes have been shown to produce alkenes, a methodology that could potentially be adapted for the synthesis of alkyl-functionalized nitroalkenes. organic-chemistry.org These specialized methods offer alternative routes that can be advantageous depending on substrate availability and desired functional group tolerance. scilit.comchemrxiv.org
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-nitrodecan-2-ol |
| Nitromethane |
| Nonanal |
| Grubbs' second-generation catalyst |
| L-proline |
Reactivity and Mechanistic Investigations of 2 Nitrodec 1 Ene and Analogues
Electrophilic Nature and Conjugate Addition Chemistry
The nitro group in 2-nitrodec-1-ene exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms. This polarization of the π-system makes the β-carbon of the alkene highly electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for one of the most important classes of reactions for nitroalkenes: conjugate addition, also known as Michael addition. wikipedia.orgmasterorganicchemistry.com
The Michael reaction, a 1,4-addition of a nucleophile to an α,β-unsaturated compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. wikipedia.org In the context of this compound and its analogues, this reaction allows for the introduction of a wide array of functional groups.
A variety of nucleophiles, often referred to as Michael donors, can participate in this reaction. These include enolates, amines, and thiols, each exhibiting characteristic reactivity patterns. masterorganicchemistry.com For instance, the reaction of a stabilized enolate with an α,β-unsaturated ketone or aldehyde serves as a classic example of the Michael addition. youtube.com Weaker bases, such as stabilized enolates, tend to favor the 1,4-conjugate addition, while stronger, less stable nucleophiles may lead to a 1,2-addition at the carbonyl group. youtube.comyoutube.com
The general mechanism involves the attack of the nucleophile on the electrophilic β-carbon of the nitroalkene. This is followed by protonation of the resulting intermediate to yield the final addition product. masterorganicchemistry.com The reaction is highly versatile, and by choosing the appropriate Michael donor, a diverse range of molecular architectures can be constructed.
| Michael Donor (Nucleophile) | Michael Acceptor | Product Type |
| Enolate | α,β-Unsaturated Ketone | 1,5-Dicarbonyl Compound |
| Amine | α,β-Unsaturated Ketone | β-Amino Ketone |
| Thiol | Nitroalkene | β-Thio Nitroalkane |
| Organocuprate | α,β-Unsaturated Ester | Substituted Ester |
The reaction of nitroalkenes with thiols is of particular interest due to its biological relevance and rapid kinetics. Kinetic analyses of the reaction between nitro-fatty acids and thiols like glutathione (GSH) and cysteine have been conducted using stopped-flow spectrophotometry. nih.govresearchgate.net These studies reveal that the reaction proceeds via a Michael addition mechanism and is dependent on the thiolate anion concentration. nih.govresearchgate.net
For example, the second-order rate constants for the reaction of nitro-oleic acid (OA-NO₂) and nitro-linoleic acid (LNO₂) with GSH at pH 7.4 and 37°C were determined to be 183 M⁻¹s⁻¹ and 355 M⁻¹s⁻¹, respectively. nih.govresearchgate.net These rates are notably faster than the reaction of GSH with other biological electrophiles. nih.govresearchgate.net The reaction rate is also influenced by the pKa of the thiol, with lower pKa thiols reacting more rapidly. nih.govresearchgate.net
Spectroscopic analysis, including LC-UV-Visible and LC-MS/MS, has been employed to monitor the progress of these reactions and identify the products formed. nih.gov For conjugated nitroalkenes like nitro-conjugated linoleic acid (NO₂-CLA), the reaction with thiols can lead to both β- and δ-addition products. The β-adduct is typically the kinetic product, formed rapidly, while the δ-adduct is the thermodynamic product, accumulating over a longer timescale. nih.gov This is due to the reversibility of the initial β-addition. nih.gov
| Nitroalkene | Thiol | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions |
| Nitro-oleic acid (OA-NO₂) | Glutathione (GSH) | 183 | pH 7.4, 37°C |
| Nitro-linoleic acid (LNO₂) | Glutathione (GSH) | 355 | pH 7.4, 37°C |
Computational studies have also been utilized to investigate the energetics and kinetics of thiol-ene reactions, providing insights into the factors that control the activation barriers and reaction rates. nih.govbohrium.com These studies help to elucidate the relationship between the structure of the alkene and its reactivity. nih.gov
Cycloaddition Reactions of the Nitroalkene Moiety
The carbon-carbon double bond of this compound, activated by the electron-withdrawing nitro group, can also participate in cycloaddition reactions. These pericyclic reactions are powerful tools for the construction of cyclic and heterocyclic systems.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com In this reaction, the nitroalkene can act as the dienophile. The electron-withdrawing nature of the nitro group lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.org
The reaction of β-fluoro-β-nitrostyrenes with cyclic 1,3-dienes has been investigated, leading to the synthesis of novel monofluorinated norbornenes and bicyclo[2.2.2]oct-2-enes. beilstein-journals.org The reactivity of the diene was found to be a critical factor, with cyclopentadiene reacting significantly faster than 1,3-cyclohexadiene. beilstein-journals.org DFT computational studies have shown that the Diels-Alder reaction of 1-chloro-1-nitroethene with cyclopentadiene proceeds through a one-step mechanism. nih.gov
1,3-Dipolar cycloadditions are reactions between a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.orgchesci.com The nitroalkene can serve as the dipolarophile in these reactions. This type of reaction is a valuable method for the synthesis of five-membered heterocycles. wikipedia.org
Nitrones and nitrile oxides are common 1,3-dipoles used in these reactions. chesci.com The reaction is a concerted pericyclic process, similar to the Diels-Alder reaction, involving the 4π electrons of the 1,3-dipole and the 2π electrons of the dipolarophile. chesci.com The rate and efficiency of 1,3-dipolar cycloadditions can be influenced by factors such as strain and electronic tuning of the reactants. nih.gov
Intramolecular cycloaddition reactions, where the reacting moieties are part of the same molecule, provide an efficient route to polycyclic systems. Intramolecular nitrone-alkene cycloadditions have been studied from a theoretical perspective, revealing that they can proceed through a non-concerted one-step mechanism. researchgate.net
Intramolecular nitroso ene reactions can lead to the formation of hydroxylamine derivatives, which can then be trapped through inter- or intramolecular 1,3-dipolar cycloadditions, offering a pathway to diverse molecular structures. ucl.ac.uk
Reductive Transformations and Functionalization of this compound and Analogues
The reactivity of this compound, a representative long-chain aliphatic nitroalkene, is characterized by the versatile chemistry of its conjugated nitro and alkene functionalities. Reductive transformations, in particular, offer pathways to a variety of valuable functional groups and molecular scaffolds. These reactions can proceed through different mechanisms, often involving transition metal catalysts and the formation of reactive intermediates.
Selective Reduction of the Nitro Group to Amines
The selective reduction of the nitro group in nitroalkenes to a primary amine is a fundamental transformation in organic synthesis. For compounds like this compound, this conversion yields decan-2-amine, a valuable building block. Various reducing agents and catalytic systems have been developed for this purpose, aiming for high chemoselectivity to avoid the reduction of the carbon-carbon double bond.
Commonly employed methods for the reduction of nitroalkenes to amines include the use of metal hydrides, such as lithium aluminum hydride (LiAlH4), or catalytic hydrogenation. Catalytic hydrogenation using catalysts like platinum oxide (Adam's catalyst) or palladium on carbon (Pd/C) can be effective. However, careful control of reaction conditions is often necessary to prevent the saturation of the alkene functionality. Another approach involves the use of iron in the presence of an acid, such as hydrochloric acid or acetic acid, which can chemoselectively reduce the nitro group. For instance, the reduction of the related compound phenyl-2-nitropropene can be achieved using iron as the reducing agent to form the corresponding amine. wikipedia.org The general transformation of a nitroalkene to a primary amine is a well-established process in organic chemistry. wikipedia.org
| Reactant | Reagent/Catalyst | Product | Notes |
| Phenyl-2-nitropropene | 1. Fe, HCl | Phenyl-2-aminopropane | Illustrates selective nitro group reduction. |
| General Nitroalkene | LiAlH4 | Primary Amine | Common method for nitro group reduction. |
| General Nitroalkene | H2, Pd/C | Primary Amine | Catalytic hydrogenation, may also reduce C=C bond. |
Reductive Functionalization Catalyzed by Transition Metals
Transition metal-catalyzed reactions provide powerful tools for the reductive functionalization of nitroalkenes, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions often proceed under mild conditions and with high selectivity. Iron catalysis, in particular, has emerged as a cost-effective and environmentally benign option for various transformations of nitro compounds.
An iron(salen) complex, for example, has been shown to catalyze the reduction of both aromatic and aliphatic nitro compounds. acs.org Such catalytic systems can be tuned to achieve chemoselective reductions. Transition metal catalysis can also be employed in reductive cyclization reactions of nitroalkenes, providing access to N-heterocyclic compounds. unimi.it Furthermore, the reductive coupling of nitro compounds with other organic fragments, such as boronic acids, has been developed, showcasing the potential for C-N bond formation. While many examples focus on nitroarenes, the principles can be extended to nitroalkenes like this compound. nih.govmit.edu
| Catalyst System | Reactants | Product Type | Reference |
| Iron(salen) complex | Nitroalkanes | Primary Amines | acs.org |
| Palladium complexes | o-Nitrostyrenes | Indoles | unimi.it |
| Phosphorus-based organocatalyst | Nitroalkanes, Arylboronic acids | N-Arylamines | nih.gov |
Formation of Nitroso Intermediates in Reduction Pathways
The reduction of nitroalkenes can proceed stepwise, often involving the formation of highly reactive nitrosoalkene intermediates. These species are typically not isolated but can be trapped or undergo further in-situ reactions. The enzymatic reduction of β,β-disubstituted nitroalkenes by flavoproteins from the Old Yellow Enzyme (OYE) family has been shown to proceed via the formation of a nitroso-alkene intermediate. nih.govresearchgate.net This intermediate can then undergo spontaneous electrocyclization.
Nitrosoalkenes are valuable synthetic intermediates that can participate in a variety of transformations, including conjugate additions and cycloaddition reactions. researchgate.netacs.org Their generation from precursors like α-chloro-O-silyloximes has been well-established and allows for their use in the synthesis of complex cyclic systems. researchgate.net The transient nature of nitrosoalkenes makes their direct observation challenging, but their involvement in reaction mechanisms is supported by trapping experiments and the nature of the final products. nih.govacs.org
| Precursor | Method of Generation | Intermediate | Subsequent Reaction |
| β,β-disubstituted nitroalkenes | Enzymatic reduction (XenA) | Nitroso-alkene | Electrocyclization to 1,2-oxazete |
| α-chloro-O-silyloximes | Denmark protocol | Nitrosoalkene | Intramolecular conjugate addition |
Metal-Catalyzed Processes
Metal-catalyzed reactions offer a broad scope for the transformation of this compound and its analogues, enabling the formation of diverse molecular architectures through C-N and C-C bond-forming reactions.
Iron-Catalyzed Nitroso Ene Reactions and C-N Bond Formation
The in-situ generation of nitroso intermediates from nitro compounds can be coupled with subsequent iron-catalyzed reactions to form new C-N bonds. A notable example is the intramolecular iron-catalyzed nitroso ene reaction of nitroarenes, which provides access to various N-heterocycles. chemrxiv.orgnih.gov In these reactions, the nitro group is reduced to a nitroso group, which then participates in an ene reaction with a suitably positioned alkene. While this reaction is well-documented for nitroarenes, the underlying principle of iron-catalyzed reactions involving in-situ generated nitroso species from nitro compounds is potentially applicable to nitroalkenes. ucl.ac.uk
Iron catalysts are attractive due to their low cost and low toxicity. The development of iron-catalyzed nitrene transfer reactions further highlights the ability of iron to mediate C-N bond formation. rsc.org
| Catalyst | Reactants | Reaction Type | Product |
| Fe(OAc)2 / 4,7-(MeO)2phen | o-alkenylnitroarenes | Intramolecular Nitroso Ene | N-Heterocycles |
| FeCl2·4H2O | Nitrosobenzenes, N-acyloxyamides | Nitrene Transfer | N-acyl azoxy compounds |
Allylation Reactions with Nitroalkenes as Carbonyl Surrogates
A novel application of nitroalkenes in organic synthesis is their use as carbonyl surrogates in allylation reactions. A one-pot, tin-mediated allylation of β-nitrostyrenes in water has been developed to produce arylmethyl-homoallylic alcohols. acs.org In this reaction, the nitroalkene is believed to be converted in situ to an aldehyde, which then undergoes allylation. This process circumvents the need for the often unstable or commercially unavailable α-arylacetaldehydes.
The proposed mechanism involves a single electron transfer from tin to the nitrostyrene to form a radical anion, followed by protonation and hydrolysis to the aldehyde intermediate, which is then allylated. acs.org This methodology provides a practical approach to valuable homoallylic alcohols directly from readily available nitroalkenes.
| Nitroalkene | Reagents | Product | Key Feature |
| β-Nitrostyrene | Allyl bromide, Tin powder, aq. HCl | 1-Phenyl-4-penten-2-ol | Nitroalkene acts as a surrogate for 2-phenylacetaldehyde. |
Radical Chemistry Involving Nitroalkenes
The chemistry of nitroalkenes extends beyond traditional ionic pathways to include radical-mediated processes. These reactions are initiated by the generation of radical species that interact with the electron-deficient double bond of the nitroalkene.
Nitroxide-mediated radical polymerization (NMP) is a controlled radical polymerization method that utilizes stable nitroxide radicals to regulate the polymerization process. wikipedia.orgcsiropedia.csiro.au The core principle involves the reversible termination of growing polymer chains by a persistent nitroxide radical, forming a dormant alkoxyamine species. This equilibrium between active and dormant chains allows for the synthesis of polymers with controlled molecular weights and low dispersity. wikipedia.org
In the context of a nitroalkene like this compound, while not a monomer for polymerization in this process, its double bond can interact with radical species. The stability of nitroxide radicals is attributed to resonance, which delocalizes the unpaired electron between the nitrogen and oxygen atoms. wikipedia.org In radical reactions, a carbon-centered radical can add to the double bond of a nitroalkene. researchgate.netlibretexts.org The resulting radical intermediate could then be trapped by a stable nitroxide radical, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), to form a stable adduct. This process leverages the nitroxide as a "persistent radical" that effectively caps the reactive intermediate, preventing undesired side reactions.
The general mechanism involves:
Initiation : A radical initiator generates an active radical species.
Addition : The active radical adds to the β-carbon of the nitroalkene, forming a more stable α-nitro-substituted carbon radical.
Trapping : A persistent nitroxide radical reversibly couples with the newly formed radical, creating a stable alkoxyamine adduct.
This reactivity highlights a pathway for the functionalization of nitroalkenes through radical mechanisms, controlled by the presence of stable nitroxide mediators.
The reactivity of nitro compounds, including nitroalkenes, is significantly influenced by single-electron transfer (SET) processes. nih.gov The strong electron-withdrawing nature of the nitro group facilitates the acceptance of an electron to form a nitro radical anion. nih.govacs.org This SET event can be initiated by various reagents, including anionic organic bases or through electrochemical reduction. acs.org The formation of this radical anion intermediate is a key step that can initiate subsequent chemical transformations. nih.gov
For a nitroalkene, the SET process results in a radical anion where the unpaired electron is delocalized over the nitro group and the adjacent π-system. The one-electron redox potential (E¹₇) is a critical parameter that quantifies the ease of this reduction. nih.govacs.org The stability and subsequent reaction pathway of the generated radical anion depend on the molecular structure and reaction conditions.
Mechanisms involving SET are crucial in understanding various reactions of nitro compounds. For instance, the radical nitration of alkenes can proceed through the single-electron oxidation of a nitrite ion (NO₂⁻) to generate a nitrogen dioxide radical (•NO₂), which then adds to the alkene. chemistryviews.org Conversely, the reduction of a nitroalkene via SET generates a nucleophilic radical anion that can participate in C-C bond formation or other radical-mediated coupling reactions. The dismutation of these nitro anion-radicals can also occur, leading to the formation of nitroso compounds. nih.gov
Carbon-Carbon Bond Forming Reactions
Nitroalkenes like this compound are powerful synthons in organic chemistry, particularly in reactions that form new carbon-carbon bonds. Their activated double bond makes them excellent Michael acceptors and participants in various named reactions.
The Henry reaction, also known as the nitroaldol reaction, is a fundamental C-C bond-forming reaction between a nitroalkane and an aldehyde or ketone, catalyzed by a base. wikipedia.orgyoutube.com This reaction is a primary and versatile method for synthesizing β-nitro alcohols. synarchive.comtcichemicals.comresearchgate.net
The mechanism proceeds via the following steps:
Deprotonation : A base removes the acidic α-proton from the nitroalkane to form a resonance-stabilized nitronate anion. wikipedia.orgyoutube.com
Nucleophilic Attack : The carbon atom of the nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. wikipedia.org
Protonation : The resulting β-nitro alkoxide is protonated to yield the final β-nitro alcohol product. wikipedia.org
A key synthetic application of the Henry reaction is its role in the synthesis of nitroalkenes. wikipedia.orgtcichemicals.com The β-nitro alcohol products can undergo subsequent dehydration (elimination of water) to furnish the corresponding nitroalkene. youtube.com Therefore, the Henry reaction provides a direct synthetic pathway to compounds like this compound from their constituent nitroalkane and aldehyde precursors.
| Reactants | Catalyst | Product Type | Synthetic Utility |
| Nitroalkane + Aldehyde/Ketone | Base | β-Nitro alcohol | Intermediate for nitroalkenes, β-amino alcohols, α-nitro ketones wikipedia.org |
The nitro-Mannich reaction, or aza-Henry reaction, is the nucleophilic addition of a nitroalkane to an imine, forming a β-nitroamine. wikipedia.orgwikipedia.org This reaction is analogous to the Henry reaction, with the imine serving as the electrophile instead of a carbonyl compound. nih.gov It represents a powerful method for constructing C-C bonds while simultaneously introducing vicinal amino and nitro functionalities. nih.gov
The reaction is typically catalyzed by a base, which deprotonates the nitroalkane to generate the nucleophilic nitronate anion. This anion then adds to the electrophilic carbon of the imine. nih.gov The resulting β-nitroamine products are highly valuable synthetic intermediates. wikipedia.org They can be readily transformed into other important functional groups, such as 1,2-diamines (through reduction of the nitro group) or α-amino carbonyl compounds. wikipedia.orgnih.gov The development of catalytic, enantioselective versions of the nitro-Mannich reaction has further enhanced its utility in synthesizing chiral, biologically active molecules. nih.gov
| Reactants | Catalyst | Product Type | Synthetic Utility |
| Nitroalkane + Imine | Base or Lewis Acid | β-Nitroamine | Precursor to 1,2-diamines and α-amino acids wikipedia.orgnih.gov |
The Rauhut-Currier (RC) reaction is the coupling of two electron-deficient alkenes, such as enones or nitroalkenes, under the influence of a nucleophilic catalyst like an organophosphine or an amine. wikipedia.orgbuchler-gmbh.com Nitroalkenes are highly effective substrates in RC reactions due to the strong electron-withdrawing nature of the nitro group, which activates the double bond for nucleophilic attack. rsc.orgrsc.org
The reaction can occur as a homocoupling (dimerization) of the nitroalkene or as a heterocoupling with a different Michael acceptor, such as methyl vinyl ketone (MVK) or acrylates. rsc.org The proposed mechanism involves the initial conjugate addition of the nucleophilic catalyst to the nitroalkene, forming a zwitterionic intermediate. This intermediate, behaving as a nucleophilic enolate equivalent, then adds to a second molecule of an activated alkene. Subsequent elimination of the catalyst regenerates it and yields the final adduct. acs.org
The RC reaction provides a versatile and atom-economical method for synthesizing complex, multifunctional molecules from simple precursors. rsc.orgresearchgate.net
Table of Rauhut-Currier Heterocoupling Reactions with Nitroalkenes Data based on reactions with various substituted nitroalkenes.
| Nitroalkene Substrate | Coupling Partner | Catalyst System | Product Type |
| Aromatic/Aliphatic Nitroalkenes | Methyl Vinyl Ketone (MVK) | Imidazole/LiCl | Ketoalkylnitroalkene Adducts rsc.org |
| Aromatic/Aliphatic Nitroalkenes | Acrylate | Imidazole/LiCl | Ester-functionalized Adducts rsc.org |
| Aromatic/Aliphatic Nitroalkenes | Vinyl Sulfones | Imidazole/LiCl | 1-Bis-sulfonyl-3-nitroalkene Adducts acs.orgacs.org |
| Nitroalkenes/Nitrodienes | Azodicarboxylates | Not specified | Multifunctional Adducts acs.org |
Advanced Applications of 2 Nitrodec 1 Ene in Organic Synthesis
Access to Complex Heterocyclic Scaffolds
The synthesis of diverse heterocyclic structures is a cornerstone of modern medicinal and materials chemistry. Nitroalkenes, in general, are valuable precursors for such syntheses.
Synthesis of Isoxazolines and Related Oxygen/Nitrogen Heterocycles
The [3+2] cycloaddition reaction of nitrile oxides, often generated in situ from primary nitroalkanes, with alkenes is a fundamental method for the construction of isoxazoline (B3343090) rings. In principle, 2-nitrodec-1-ene could be reduced to the corresponding nitroalkane, 1-nitrodecane, which could then be dehydrated to form decyl nitrile oxide. This reactive intermediate could then undergo cycloaddition with various dipolarophiles to yield a range of substituted isoxazolines. However, specific examples, reaction conditions, and yields for this transformation starting with this compound are not reported in the available literature.
Formation of Substituted Cyclopentanes and Piperidines
Nitroalkenes are known to participate in various annulation strategies to form five- and six-membered rings. For instance, the Michael addition of a nucleophile to a nitroalkene followed by an intramolecular cyclization is a common route to functionalized cyclopentanes and piperidines. While these general pathways are well-documented for other nitroalkenes, specific studies detailing the use of this compound as a starting material for the synthesis of substituted cyclopentanes or piperidines are absent from the reviewed literature.
Construction of Six- and Seven-Membered N-Heterocycles
The construction of larger nitrogen-containing rings, such as six- and seven-membered N-heterocycles, often involves multi-step synthetic sequences where the nitroalkene functionality can be strategically manipulated. Reactions such as aza-Diels-Alder reactions or ring-closing metathesis of precursors derived from nitroalkenes are plausible strategies. However, the application of these methods specifically to this compound has not been detailed in the available scientific reports.
Functional Group Interconversions and Derivatization
The nitroalkene moiety is a rich hub for a variety of functional group transformations, allowing for the introduction of diverse chemical functionalities.
Conversion of Nitroalkenes to α-Nitro Ketones
The conversion of a nitroalkene to an α-nitro ketone is a synthetically useful transformation. One common method involves the conjugate addition of a nucleophile to the nitroalkene, followed by oxidation. For this compound, this would theoretically involve the addition of a suitable nucleophile to the β-position, followed by oxidation of the resulting nitronate ion. While general procedures for this conversion exist, specific protocols and experimental data for this compound are not available.
Preparation of 1,2-Diamines and Amino Alcohols
The reduction of the nitro group and the double bond of a nitroalkene can lead to the formation of valuable 1,2-diamines and amino alcohols. The selective reduction of the nitro group to an amine, followed by reduction of the double bond, or vice versa, can provide access to these important synthons. For example, the reduction of this compound could theoretically yield 1,2-diaminodecane or 2-amino-1-decanol depending on the reagents and reaction conditions employed. Despite the foundational nature of these transformations, specific research detailing these reductions for this compound is not present in the accessible literature.
Role as a Key Intermediate in Specialized Synthetic Endeavors
This compound emerges as a pivotal intermediate in a variety of specialized synthetic applications owing to the versatile reactivity of its constituent functional groups: the nitro group and the carbon-carbon double bond. This unique combination allows for its utilization as a strategic building block in the assembly of intricate molecular frameworks and as a potential monomer or precursor in the development of advanced organic materials.
Building Blocks for Complex Molecular Architectures
The chemical reactivity inherent to this compound positions it as a valuable synthon for the construction of complex organic molecules. The electron-withdrawing nature of the nitro group activates the double bond, rendering it susceptible to a range of nucleophilic and cycloaddition reactions. This reactivity is the cornerstone of its application in forming diverse carbocyclic and heterocyclic structures.
A primary application of this compound in synthesis involves its role as a Michael acceptor. wikipedia.org The electrophilic β-carbon of the nitroalkene readily undergoes conjugate addition with a wide array of nucleophiles. wikipedia.org This reaction is a powerful tool for carbon-carbon bond formation, enabling the introduction of various functionalized side chains and the construction of more elaborate molecular skeletons.
Furthermore, this compound can participate as a dienophile in Diels-Alder reactions. wikipedia.org The electron-deficient nature of the double bond, induced by the nitro group, facilitates its reaction with conjugated dienes to form six-membered rings, often with a high degree of stereocontrol. This [4+2] cycloaddition is a fundamental strategy for the stereoselective synthesis of complex cyclic systems.
Beyond these classical transformations, this compound can be involved in 1,3-dipolar cycloadditions and various cascade or domino reactions. wikipedia.org These sequential reactions allow for the rapid assembly of multiple bonds and stereocenters in a single synthetic operation, leading to the efficient construction of intricate polycyclic architectures that are often found in natural products and pharmaceutically active compounds. The long alkyl chain of this compound can also influence the solubility and physical properties of the resulting complex molecules.
Table 1: Key Reactions of this compound in the Synthesis of Complex Molecules
| Reaction Type | Role of this compound | Resulting Structure | Significance in Synthesis |
| Michael Addition | Michael Acceptor | Acyclic or cyclic structures with new C-C bonds | Versatile C-C bond formation, introduction of functional groups. wikipedia.org |
| Diels-Alder Reaction | Dienophile | Substituted cyclohexene (B86901) derivatives | Stereoselective formation of six-membered rings. wikipedia.org |
| 1,3-Dipolar Cycloaddition | Dipolarophile | Five-membered heterocyclic rings | Construction of various heterocyclic systems. wikipedia.org |
| Cascade/Domino Reactions | Electrophilic partner | Polycyclic and stereochemically rich molecules | Rapid assembly of molecular complexity. wikipedia.org |
Applications in the Synthesis of Advanced Organic Materials
While the primary research focus on nitroalkenes has been in the realm of complex molecule synthesis, the unique properties of the nitro group also suggest potential applications for this compound in the development of advanced organic materials. The incorporation of nitro functionalities into polymer backbones can significantly influence the material's chemical and physical properties, opening avenues for novel applications.
The presence of the nitro group can enhance the adhesive properties of polymers. For instance, the nitro-functionalization of catechol-containing polymers has been shown to result in faster curing rates and improved bioadhesion, even under acidic conditions. nih.govacs.org This is attributed to the electron-withdrawing nature of the nitro group, which lowers the pKa of adjacent hydroxyl groups and increases reactivity towards nucleophiles. nih.govacs.org By analogy, polymers derived from this compound could exhibit enhanced adhesive characteristics.
Moreover, nitro-functionalized porous organic polymers have demonstrated high selectivity for CO2 capture. acs.org The polar nitro groups within the porous structure can create specific interactions that favor the adsorption of CO2 over other gases. This suggests that polymers incorporating this compound could be explored for applications in gas separation and carbon capture technologies. The long decyl chain of this compound could also impart specific solubility or processing characteristics to such materials.
The susceptibility of nitroalkenes to undergo polymerization presents a direct route to novel polymeric materials. researchgate.net The polymerization of this compound, either as a homopolymer or as a comonomer with other functional monomers, could lead to polymers with a high density of nitro groups. These nitro groups can serve as reactive handles for further post-polymerization modification, allowing for the tailoring of material properties for specific applications. The long alkyl side chain would likely render such polymers soluble in common organic solvents and could influence their thermal and mechanical properties, potentially leading to the creation of novel functional coatings, membranes, or smart materials.
Table 2: Potential Applications of this compound in Advanced Organic Materials
| Potential Material Type | Role of this compound | Key Property Conferred by Nitro Group | Potential Application |
| Adhesives | Monomer/Co-monomer | Enhanced curing and adhesion. nih.govacs.org | Bioadhesives, industrial adhesives. |
| Porous Polymers | Monomer/Precursor | Selective gas adsorption. acs.org | CO2 capture, gas separation. |
| Functional Polymers | Monomer | Reactive sites for modification | Tailorable materials, smart coatings. |
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing 2-Nitrodec-1-ene with high purity and yield?
- Methodological Answer : Synthesis typically involves nitroalkene formation via Henry reaction followed by dehydration. Optimize reaction conditions (e.g., temperature, catalyst loading) and employ purification techniques like column chromatography with silica gel (hexane:ethyl acetate gradient). Monitor purity via thin-layer chromatography (TLC) and confirm using H/C NMR and high-resolution mass spectrometry (HRMS). Ensure reproducibility by documenting procedural details, including solvent drying and inert atmosphere requirements .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H NMR to identify vinyl proton splitting patterns () and nitro group deshielding effects. C NMR for carbonyl carbon and nitro-adjacent carbons.
- IR Spectroscopy : Confirm nitro group absorption bands (~1520 cm and ~1350 cm).
- Mass Spectrometry : Use HRMS to distinguish molecular ion peaks and fragmentation patterns.
Cross-validate with elemental analysis for empirical formula confirmation .
Q. What computational methods are suitable for predicting the electronic structure and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) provides accurate electronic structure data. For correlation-energy corrections, use the Colle-Salvetti formula to refine energy gaps and reaction barriers . Validate computational results against experimental UV-Vis spectra and dipole moments.
Advanced Research Questions
Q. How do solvent polarity and temperature influence the regioselectivity of this compound in Diels-Alder reactions?
- Methodological Answer : Design a solvent matrix (e.g., toluene, DMSO, THF) and temperature gradient (0–80°C) to test endo/exo selectivity. Use H NMR kinetics to track reaction progress and computational modeling (DFT with solvent continuum models) to correlate polarity effects with transition-state stabilization. Analyze Hammett plots to quantify electronic effects .
Q. How can contradictions between experimental and computational data on the thermodynamic stability of this compound be resolved?
- Methodological Answer : Re-examine computational parameters (e.g., basis set completeness, dispersion corrections) and experimental conditions (e.g., purity, solvent interactions). Perform differential scanning calorimetry (DSC) to measure enthalpy of formation and compare with DFT-predicted values. Address discrepancies by adjusting exchange-correlation functionals (e.g., CAM-B3LYP for long-range interactions) .
Q. What strategies optimize the regioselectivity of this compound in multi-component reactions (e.g., Michael additions)?
- Methodological Answer : Screen steric/electronic modifiers (e.g., Lewis acids, chiral catalysts) and employ kinetic vs. thermodynamic control. Use N-labeled substrates to track nitro group participation via NMR. Pair with molecular dynamics simulations to predict steric hindrance effects .
Q. How can combined experimental and theoretical approaches elucidate the reaction mechanism of this compound in radical-mediated processes?
- Methodological Answer : Conduct radical trapping experiments (e.g., TEMPO) and electron paramagnetic resonance (EPR) spectroscopy to detect intermediates. Use DFT to model radical stabilization energies and transition states. Compare kinetic isotope effects (KIEs) with computational predictions .
Q. What methodologies are recommended for analyzing conflicting data on the photostability of this compound?
- Methodological Answer : Perform controlled UV irradiation studies under inert and aerobic conditions. Use HPLC-MS to identify degradation products and time-dependent DFT (TDDFT) to model excited-state pathways. Validate with Arrhenius plots to assess activation energies .
Guidelines for Data Reporting
- Experimental Reproducibility : Document synthetic procedures, characterization data, and computational parameters in alignment with journals like the Beilstein Journal of Organic Chemistry (e.g., detailed Supporting Information for raw data) .
- Contradiction Analysis : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and address inconsistencies through iterative experimentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
